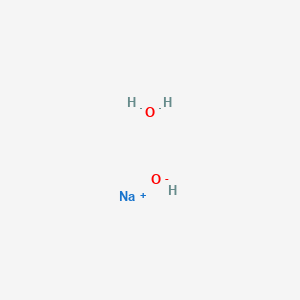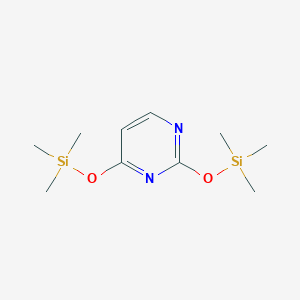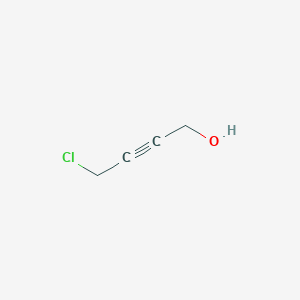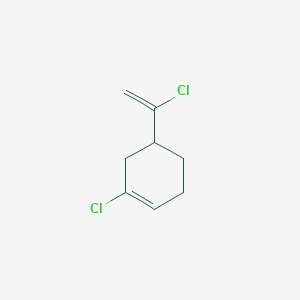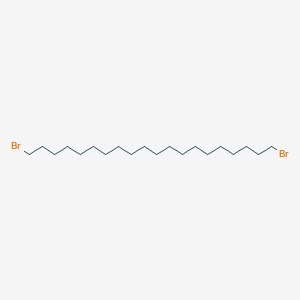
C.I.食品黑2
描述
Synthesis Analysis
The formation of C.I. Food Black 2 involves a series of stages: chain elongation, branching, cyclization, and ring densification, leading to the final formation of the pigment. This process is complex, involving polymerization of small carbon species and leading to a structure of folded graphite layers.Molecular Structure Analysis
C.I. Food Black 2 is characterized by its molecular structure consisting of folded graphite layers. This structure is determined by the stages of its synthesis process, which include chain elongation, cyclization, and the densification of rings. These structural characteristics contribute to its pigmenting properties and stability.Chemical Reactions Analysis
As a form of carbon black, C.I. Food Black 2 participates in various chemical reactions due to its surface chemistry. It interacts with surface oxides and can undergo functionalization through reaction with free organic radicals.Physical And Chemical Properties Analysis
The physical properties of C.I. Food Black 2, such as its insolubility and pigmenting efficiency, are attributed to its molecular structure and surface chemistry. It remains insoluble under most conditions and contributes to the coloration of food and cosmetic products effectively without altering their chemical properties. The chemical properties of C.I. Food Black 2, including its reactivity and stability, are influenced by its molecular structure and the presence of surface functional groups.科学研究应用
Food Coloring
“C.I. Food Black 2” is primarily used as a colorant in food products . It is produced through the partial combustion of hydrocarbons. This pigment is recognized under different names based on its raw materials and production methods, including vegetable carbon, lamp black, and carbon ash.
Cosmetic Coloring
In addition to food products, “C.I. Food Black 2” is also certified for coloring certain cosmetics. Its insolubility under most conditions allows it to contribute to the coloration of cosmetic products effectively without altering their chemical properties.
Chemical Reactions
“C.I. Food Black 2” participates in various chemical reactions due to its surface chemistry. It interacts with surface oxides and can undergo functionalization through reaction with free organic radicals.
Physical Properties Analysis
The physical properties of “C.I. Food Black 2”, such as its insolubility and pigmenting efficiency, are attributed to its molecular structure and surface chemistry.
Chemical Properties Analysis
The chemical properties of “C.I. Food Black 2”, including its reactivity and stability, are influenced by its molecular structure and the presence of surface functional groups. Its interaction with various substances and its role in different chemical reactions are determined by these chemical properties, influencing its application in food and cosmetics.
Synthesis Analysis
The formation of “C.I. Food Black 2” involves a series of stages: chain elongation, branching, cyclization, and ring densification, leading to the final formation of the pigment. This process is visualized through molecular dynamics simulations, showing that the formation of “C.I. Food Black 2” is complex, involving polymerization of small carbon species and leading to a structure of folded graphite layers.
安全和危害
C.I. Food Black 2 may form combustible dust concentrations in air . If irritation or symptoms occur from any route of exposure, the affected individual should be removed from the area . Contaminated clothing should be removed and laundered before reuse . In all cases of doubt, or when symptoms persist, medical advice should be sought .
作用机制
C.I. Food Black 2, also known as tetrasodium;6-amino-4-hydroxy-3-[[7-sulfinato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2,7-disulfonate, is a brown-to-black synthetic diazo dye . It is often used as a colorant in various applications.
Target of Action
The primary target of C.I. Food Black 2 is the visual perception of the consumer. It is used as a colorant in food products, cosmetics, and other applications to enhance their visual appeal.
Mode of Action
C.I. Food Black 2 interacts with light to absorb certain wavelengths, which results in the perception of the color black. This interaction is due to the specific structure of the compound, which includes azo groups that contribute to its color properties .
Biochemical Pathways
The biochemical pathways affected by C.I. Food Black 2 are primarily related to visual perception. By altering the color of a product, it can influence the consumer’s perception and experience of that product. The specific biochemical pathways involved in this process are complex and involve a range of factors, including the light conditions and the individual’s visual system .
Pharmacokinetics
As a colorant, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CIInstead, it remains relatively stable and retains its color properties under various conditions.
Result of Action
The primary result of the action of C.I. Food Black 2 is the coloration of the product it is used in. This can enhance the visual appeal of the product and influence the consumer’s perception and experience.
属性
IUPAC Name |
tetrasodium;6-amino-4-hydroxy-3-[[7-sulfinato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N5O12S4.4Na/c27-20-12-18-13(9-23(20)46(38,39)40)10-24(47(41,42)43)25(26(18)32)31-30-22-8-7-21(17-6-3-15(44(33)34)11-19(17)22)29-28-14-1-4-16(5-2-14)45(35,36)37;;;;/h1-12,32H,27H2,(H,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBAGGHBUKLZPQ-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C(C5=CC(=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H15N5Na4O12S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879792 | |
| Record name | Tetrasodium 6-amino-4-hydroxy-3-((7-sulphonato-4-((4-sulphonatophenyl)azo)-1-naphthyl)azo)naphthalene-2,7-disulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
809.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2118-39-0 | |
| Record name | CI 27755 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002118390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrasodium 6-amino-4-hydroxy-3-((7-sulphonato-4-((4-sulphonatophenyl)azo)-1-naphthyl)azo)naphthalene-2,7-disulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions that replacing sulfonic acid groups in C.I. Food Black 2 with carboxylic acid groups improves water fastness. What is the mechanism behind this improvement?
A1: [] Replacing the sulfonic acid groups in C.I. Food Black 2 (Structure 1A in the paper) with less acidic carboxylic acid groups (Structure 1B) results in dyes with enhanced water fastness due to a phenomenon called differential solubility. While the paper doesn't delve into the specific mechanism, we can infer:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





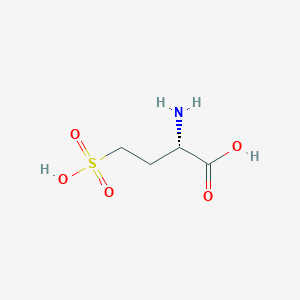
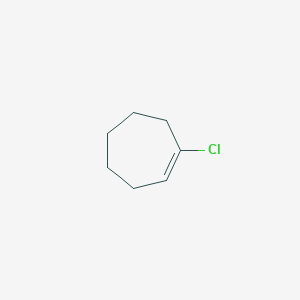

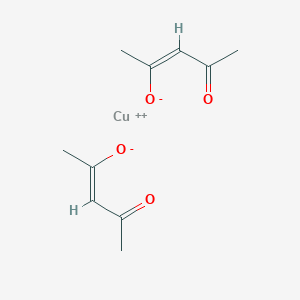
![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-, trisodium salt](/img/structure/B75928.png)

